

Spectroscopic Profile of 5-Iodoquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodoquinoxaline

Cat. No.: B15355202

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Iodoquinoxaline**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Iodoquinoxaline**.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.83	d	1.8	H-2
8.78	d	1.8	H-3
8.10	dd	7.6, 1.2	H-8
7.96	dd	8.4, 1.2	H-6
7.42	t	8.0	H-7

Note: Assignments are based on standard quinoxaline numbering.

Table 2: ^{13}C NMR Spectroscopic Data (101 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
146.1	C-2
145.0	C-3
142.2	C-8a
140.7	C-4a
136.9	C-8
130.6	C-6
129.5	C-7
95.7	C-5

Note: Assignments are based on standard quinoxaline numbering.

Table 3: FT-IR Spectroscopic Data (ATR)

Wavenumber (cm^{-1})	Description of Vibration
3060	Aromatic C-H stretch
1595	C=N stretch (quinoxaline ring)
1485	Aromatic C=C stretch
1120	C-I stretch
830	C-H out-of-plane bend

Table 4: Mass Spectrometry Data (EI)

m/z	Relative Intensity (%)	Proposed Fragment
256	100	[M] ⁺ (Molecular Ion)
129	45	[M-I] ⁺
102	30	[C ₈ H ₆ N ₂ - CN] ⁺
75	25	[C ₆ H ₃] ⁺

Experimental Protocols

The data presented in this guide were obtained using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 spectrometer operating at 400 MHz for ¹H and 101 MHz for ¹³C nuclei. Samples of **5-Iodoquinoxaline** were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

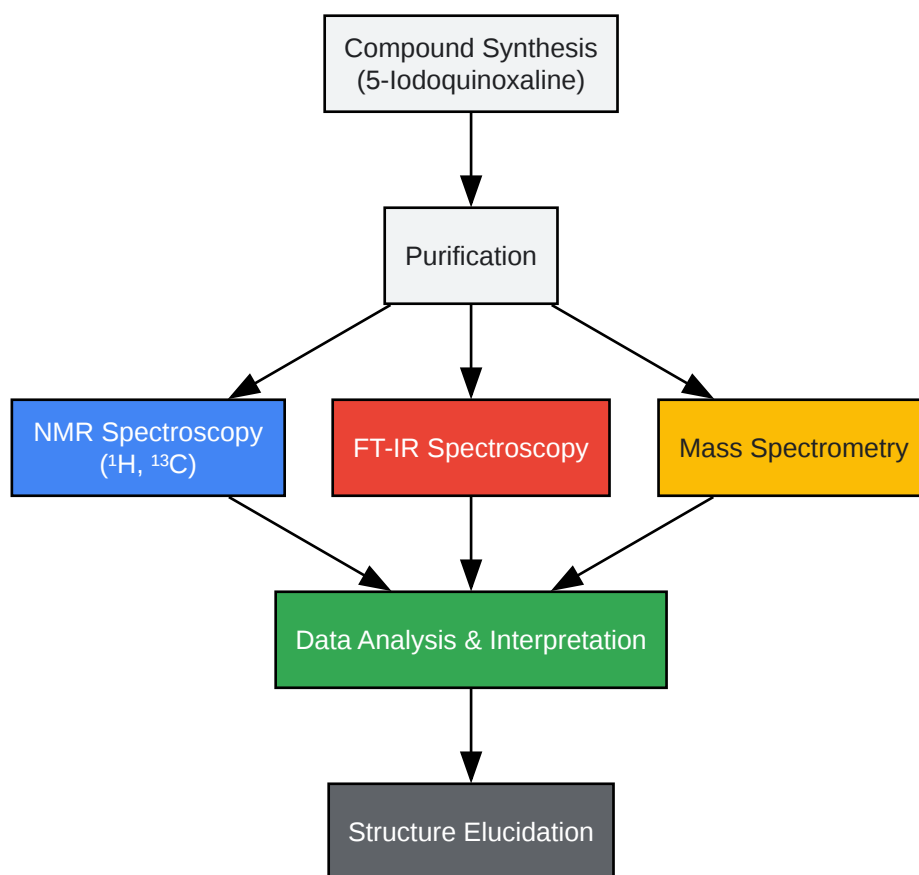
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the solid **5-Iodoquinoxaline** sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe, and the mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Iodoquinoxaline**.



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Caption: General workflow for spectroscopic analysis.

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